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Executive Summary: Sebetralstat is a novel, orally administered, potent, and selective small-

molecule inhibitor of plasma kallikrein (PKa). Developed for the on-demand treatment of acute

attacks of Hereditary Angioedema (HAE), its mechanism centers on the direct, competitive, and

reversible inhibition of plasma kallikrein.[1][2][3] By binding to the enzyme's active site,

sebetralstat prevents the cleavage of high-molecular-weight kininogen (HK) into bradykinin,

the primary mediator of swelling and pain in HAE.[4][5] This intervention effectively halts the

cascade that leads to increased vascular permeability and angioedema. Furthermore,

sebetralstat disrupts a positive feedback loop within the kallikrein-kinin system, preventing

further amplification of the pathological process. Its rapid absorption and fast onset of near-

complete plasma kallikrein inhibition translate directly to clinically significant reductions in the

time to symptom relief for patients experiencing HAE attacks.

The Kallikrein-Kinin System and Pathophysiology of
Hereditary Angioedema
Hereditary Angioedema (HAE) is a rare genetic disorder most commonly caused by a

deficiency or dysfunction of the C1 esterase inhibitor (C1-INH). C1-INH is a crucial regulator of

several physiological pathways, including the kallikrein-kinin system (KKS). In HAE, insufficient

C1-INH function leads to uncontrolled activation of plasma kallikrein.
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Activated plasma kallikrein is a serine protease that enzymatically cleaves high-molecular-

weight kininogen (HK), releasing the potent inflammatory nonapeptide, bradykinin. Bradykinin

binds to its B2 receptors on endothelial cells, triggering signaling that results in vasodilation

and increased vascular permeability, leading to the characteristic subcutaneous and

submucosal swelling attacks of angioedema.

The system is further amplified by a positive feedback mechanism: plasma kallikrein can also

cleave Factor XII (FXII) to its active form, FXIIa. FXIIa, in turn, converts more plasma

prekallikrein into active plasma kallikrein, thus accelerating the production of bradykinin and

exacerbating the angioedema attack.
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Figure 1: Pathological Activation of the Kallikrein-Kinin System in HAE
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Figure 1: Pathological Activation of the Kallikrein-Kinin System in HAE
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Sebetralstat: A Novel Oral Plasma Kallikrein
Inhibitor
Sebetralstat (formerly KVD900) is an orally bioavailable, potent, and selective small-molecule

plasma kallikrein inhibitor discovered and developed by KalVista Pharmaceuticals. It is the first

approved oral, on-demand therapy for acute HAE attacks in adults and adolescents (12 years

and older). Its development was aimed at addressing the need for a non-invasive, rapidly

acting treatment that patients can administer at the first sign of an attack, aligning with global

treatment guidelines that recommend early intervention.

Core Mechanism of Action
Direct Inhibition of Plasma Kallikrein
Sebetralstat functions as a competitive and reversible inhibitor of plasma kallikrein. It binds

directly to the active site of the enzyme. This binding event is reported to induce a

conformational change in the active site, a characteristic that contributes to its high potency

and selectivity for plasma kallikrein over other related serine proteases.

Downstream Effects and Feedback Loop Disruption
By occupying the active site of plasma kallikrein, sebetralstat physically prevents the enzyme

from cleaving its primary substrate, high-molecular-weight kininogen. This action is the central

therapeutic mechanism, as it directly blocks the generation of bradykinin at its source.

Crucially, sebetralstat also inhibits the positive feedback amplification of the KKS. By

neutralizing plasma kallikrein, it prevents the subsequent activation of Factor XII, thereby

halting the cycle that leads to the generation of more plasma kallikrein. This dual action—

blocking both bradykinin production and the system's amplification—allows for rapid and

effective control of the underlying driver of HAE attacks.
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Figure 2: Sebetralstat's Intervention in the KKS Pathway
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Figure 2: Sebetralstat's Intervention in the KKS Pathway

Quantitative Pharmacology
The efficacy of sebetralstat is underpinned by its potent biochemical activity and favorable

pharmacokinetic and pharmacodynamic profiles.

In Vitro Potency and Selectivity
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Sebetralstat demonstrates high potency against human plasma kallikrein with strong

selectivity over other proteases, minimizing the potential for off-target effects.

Parameter Value Reference(s)

Inhibitory Constant (Ki) 3 nM

IC50 vs. Plasma Kallikrein 6 nM - 27 nM

IC50 in Plasma 54 nM

Selectivity
>1500-fold vs. related serine

proteases

Pharmacokinetics and Pharmacodynamics (PK/PD)
Clinical studies have shown that sebetralstat is rapidly absorbed and achieves therapeutic

concentrations quickly, leading to a swift and sustained inhibition of plasma kallikrein activity.

Parameter Value / Finding Reference(s)

Time to Max Concentration

(Tmax)
~1 hour

Plasma Protein Binding 77%

Metabolism Primarily via CYP3A4

Food Effect No clinically relevant effect

Time to >90% PKa Inhibition
As early as 15-30 minutes

post-dose

Duration of >90% PKa

Inhibition

~4 hours (300 mg dose), ~6

hours (600 mg dose)

Key Experimental Methodologies
The mechanism and efficacy of sebetralstat have been validated through a series of robust in

vitro assays and well-controlled clinical trials.
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Plasma Kallikrein Inhibition Assay (Fluorogenic
Substrate)
This in vitro assay is designed to mimic the high-level KKS activation that occurs during an

HAE attack and to quantify the inhibitory effect of sebetralstat.

Protocol Outline:

Human plasma samples are obtained.

Samples are incubated with varying concentrations of sebetralstat or a vehicle control.

KKS activation is stimulated by adding dextran sulfate (DXS), which initiates the Factor XII

activation cascade, leading to the generation of plasma kallikrein.

A fluorogenic substrate specific for plasma kallikrein is added to the plasma.

The rate of substrate cleavage is measured by monitoring the increase in fluorescence

over time. This rate (Vmax) is directly proportional to plasma kallikrein activity.

The concentration of sebetralstat that produces 50% inhibition of enzyme activity (IC50)

is calculated.
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Figure 3: Workflow for In Vitro PKa Inhibition Assay
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Figure 3: Workflow for In Vitro PKa Inhibition Assay

High-Molecular-Weight Kininogen (HK) Cleavage Assay
This assay directly measures the functional consequence of plasma kallikrein inhibition—the

protection of HK from cleavage.

Protocol Outline:
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The experimental setup is similar to the PKa inhibition assay, with plasma samples

incubated with sebetralstat and stimulated with DXS.

At specific time points, the reaction is stopped.

The amounts of intact HK and/or cleaved HK (cHK) are quantified using an immunoassay,

such as a Western Blot or ELISA.

The results demonstrate the degree to which sebetralstat protects HK from being

cleaved, confirming its mechanism of action in a biologically relevant context. Near-

complete protection of HK is observed when >90% of PKa activity is inhibited.

Phase 3 Clinical Trial Protocol (KONFIDENT Trial)
The KONFIDENT trial was a pivotal study that established the clinical efficacy and safety of

sebetralstat.

Study Design: A Phase 3, international, randomized, double-blind, placebo-controlled, three-

way crossover trial.

Patient Population: Adults and adolescents (≥12 years) with a confirmed diagnosis of HAE

Type I or II.

Intervention: Each participant treated three separate HAE attacks, one with sebetralstat 300

mg, one with sebetralstat 600 mg, and one with a placebo. The order of treatment was

randomized for each participant.

Primary Endpoint: The primary measure of efficacy was the time to the beginning of

symptom relief, as reported by the patient using the Patient Global Impression of Change

(PGI-C) scale.
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Figure 4: KONFIDENT Phase 3 Crossover Trial Design
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Figure 4: KONFIDENT Phase 3 Crossover Trial Design

Clinical Efficacy and Safety Summary
The robust pharmacodynamic effect of sebetralstat translates directly into its clinical efficacy.

The rapid and near-complete inhibition of plasma kallikrein activity leads to a statistically and

clinically significant reduction in the time it takes for patients to experience symptom relief

during an HAE attack.

Outcome
Sebetralstat
300 mg

Sebetralstat
600 mg

Placebo Reference(s)

Median Time to

Symptom Relief
1.61 hours 1.79 hours 6.72 hours

Median Time

(Phase 2)
1.6 hours - 9.0 hours

The KONFIDENT Phase 3 trial demonstrated that both the 300 mg and 600 mg doses of

sebetralstat were significantly superior to placebo in providing rapid symptom relief. The safety
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profile of sebetralstat was found to be comparable to that of the placebo, and the treatment

was well-tolerated.

Conclusion
Sebetralstat's mechanism of action is a targeted and potent inhibition of plasma kallikrein, the

key enzyme responsible for the overproduction of bradykinin in Hereditary Angioedema.

Through competitive and reversible binding, it halts the pathological cascade at its source and

prevents its amplification via a positive feedback loop. This well-defined biochemical activity,

combined with a pharmacokinetic profile that allows for rapid oral absorption and onset of

action, provides the foundation for its clinical success. As the first oral, on-demand therapy for

HAE, sebetralstat represents a significant advancement in patient care, directly linking a

precise molecular mechanism to a meaningful clinical benefit.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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